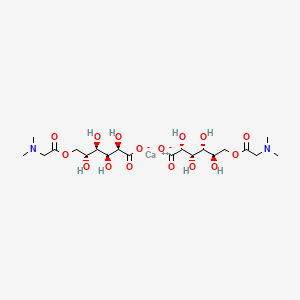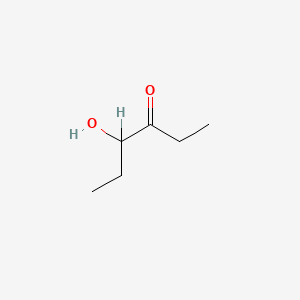
Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese alloy, base, Mn 74-82, Fe 8-19, C 6.9-7.5, Si 0-1.2, P 0-0.4 (ASTM A99) is a high-carbon ferromanganese alloy. This alloy is primarily used in the steelmaking industry to improve the hardness, strength, and wear resistance of steel. The high manganese content in the alloy makes it an essential component in the production of various steel grades, particularly those used in construction, automotive, and heavy machinery industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of manganese alloy involves the reduction of manganese ores, typically oxides, using carbonaceous materials such as coke in a high-temperature environment. The process is carried out in electric submerged arc furnaces, where the raw materials are subjected to temperatures exceeding 2000°C. The key reactions involved are:
MnO2+C→Mn+CO2
Industrial Production Methods
In industrial settings, the production of high-carbon ferromanganese is conducted in large electric arc furnaces. The process involves the following steps:
Raw Material Preparation: Manganese ores, coke, and fluxes (such as limestone) are prepared and mixed.
Smelting: The mixture is fed into the electric arc furnace, where it is heated to high temperatures. The carbon in the coke reduces the manganese oxides to manganese metal.
Tapping: The molten alloy is tapped from the furnace and cast into molds.
Refining: The alloy may undergo further refining to adjust its composition and remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese alloy undergoes several types of chemical reactions, including:
Oxidation: Manganese in the alloy can oxidize to form manganese oxides.
Reduction: The alloy can be reduced to produce pure manganese metal.
Carburization: The carbon content in the alloy can react with manganese to form manganese carbides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, air, and other oxidizing agents can react with manganese alloy to form oxides.
Reducing Agents: Carbon and other reducing agents are used to reduce manganese oxides to manganese metal.
Carburizing Agents: Carbon sources such as coke are used in the carburization process.
Major Products Formed
Manganese Oxides: Formed during oxidation reactions.
Pure Manganese Metal: Produced through reduction processes.
Manganese Carbides: Formed during carburization.
Applications De Recherche Scientifique
Manganese alloy has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Investigated for its potential role in biological systems and enzymatic reactions.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in the steelmaking industry to improve the properties of steel.
Mécanisme D'action
The primary mechanism by which manganese alloy exerts its effects is through its role as an alloying element in steel. Manganese improves the hardness, strength, and wear resistance of steel by forming solid solutions and carbides with iron. The molecular targets and pathways involved include:
Solid Solution Strengthening: Manganese atoms replace iron atoms in the steel lattice, increasing the strength of the material.
Carbide Formation: Manganese reacts with carbon to form manganese carbides, which enhance the hardness and wear resistance of steel.
Comparaison Avec Des Composés Similaires
Manganese alloy can be compared with other similar alloys, such as:
Silicomanganese: Contains higher silicon content and is used for deoxidizing steel.
Medium-Carbon Ferromanganese: Contains lower carbon content and is used for producing medium-carbon steels.
Low-Carbon Ferromanganese: Contains very low carbon content and is used for producing low-carbon steels.
Uniqueness
The high-carbon ferromanganese alloy (ASTM A99) is unique due to its high manganese and carbon content, which makes it particularly suitable for producing high-strength and wear-resistant steels.
Similar Compounds
Silicomanganese: Mn 60-70%, Si 10-20%, C 1-2%
Medium-Carbon Ferromanganese: Mn 75-85%, C 1-2%
Low-Carbon Ferromanganese: Mn 80-90%, C 0.1-0.5%
This detailed article provides a comprehensive overview of manganese alloy, base, Mn 74-82, Fe 8-19, C 6.9-7.5, Si 0-1.2, P 0-0.4 (ASTM A99), covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
Propriétés
Numéro CAS |
12604-53-4 |
|---|---|
Formule moléculaire |
FeMn |
Poids moléculaire |
110.78 g/mol |
InChI |
InChI=1S/Fe.Mn |
Clé InChI |
DALUDRGQOYMVLD-UHFFFAOYSA-N |
SMILES canonique |
[Mn]=[Fe] |
Synonymes |
Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium](/img/structure/B1171876.png)
